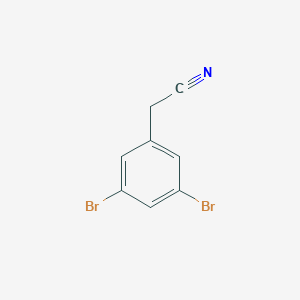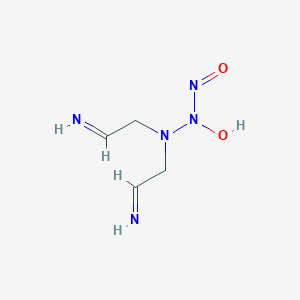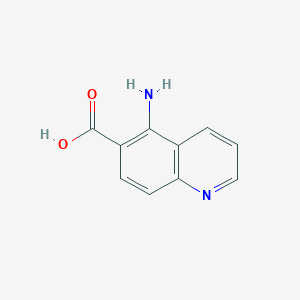
5-Aminoquinoline-6-carboxylic acid
概要
説明
5-Aminoquinoline-6-carboxylic acid is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . The synthesis of 6-aminoquinoline was performed using the DFT/TD-DFT approach .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored using the DFT/TD-DFT approach .Chemical Reactions Analysis
Quinoline derivatives exhibit a broad range of chemical and biological behavior due to their chemical reactivity and thermal stability . The lowest excited state of 6-aminoquinoline is possibly the π to π* charge-transfer (CT) state .Physical And Chemical Properties Analysis
Quinoline derivatives have been noted for their chemical reactivity, thermal stability, electron transfer, and emission capacities . The geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .科学的研究の応用
Inhibitors of 5-Lipoxygenase Product Synthesis : Werz et al. (2008) developed a class of 5-lipoxygenase (5-LO) product synthesis inhibitors based on the structure of pirinixic acid. By modifying this structure, including replacing the o-dimethylaniline with 6-aminoquinoline, they created potent suppressors of 5-LO product formation, potentially useful for intervening in inflammatory and allergic diseases (Werz et al., 2008).
Antitumor and Antimicrobial Properties : Boger et al. (1987) investigated the antimicrobial and cytotoxic properties of compounds related to streptonigrin and lavendamycin, two antitumor antibiotics. They found that certain quinoline carboxylic acids, including derivatives of aminoquinolines, play a role in potentiating the biological properties of these agents (Boger et al., 1987).
Ruthenium Detection : Breckenridge and Singer (1947) demonstrated the use of 5-hydroxyquinoline-8-carboxylic acid, derived from 5-aminoquinoline-8-carboxylic acid, as a colorimetric reagent for detecting ruthenium (Breckenridge & Singer, 1947).
Synthesis of Novel Antibacterials : Hong et al. (1997) synthesized a novel 5-amino-6-methylquinoline carboxylic acid and evaluated its antibacterial activity. Some of the synthesized quinolones showed comparable or better activity than ciprofloxacin, indicating potential as antibacterial agents (Hong et al., 1997).
Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Derivatives : Couturier and Le (2006) developed a synthesis method for 2-aminoquinoline-6-carboxylic acid benzyl ester, demonstrating a novel approach to convert quinoline N-oxide to 2-aminoquinoline (Couturier & Le, 2006).
NMDA and AMPA Receptor Antagonists : Ornstein et al. (1996) studied a series of 6-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists. These compounds showed potential as NMDA and AMPA antagonists, important in neuropharmacology (Ornstein et al., 1996).
Safety And Hazards
将来の方向性
Quinoline and its derivatives continue to be a vital scaffold for drug discovery and play a major role in the field of medicinal chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
特性
IUPAC Name |
5-aminoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSQIFIDQPWBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297793 | |
| Record name | 5-Amino-6-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoquinoline-6-carboxylic acid | |
CAS RN |
181283-83-0 | |
| Record name | 5-Amino-6-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181283-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
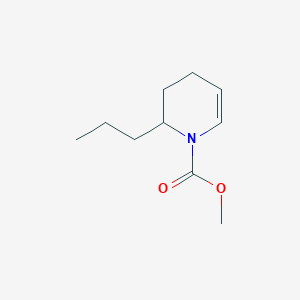
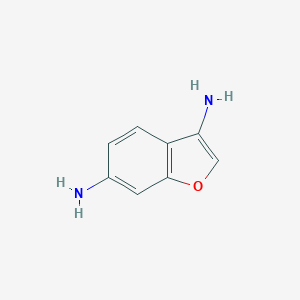



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
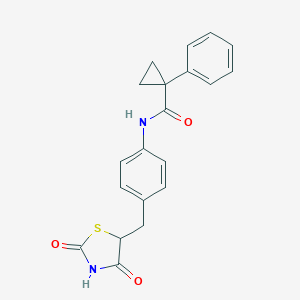
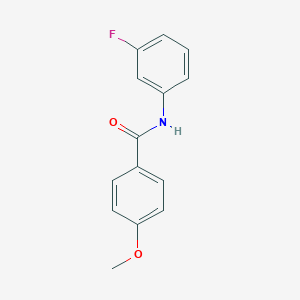
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
